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Compound of Interest

Compound Name: 2-lodopropane

Cat. No.: B156323

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-iodopropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the
spectroscopic workflow are included to support researchers in their analytical and drug
development endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-iodopropane.

'H NMR Spectroscopy

The proton NMR spectrum of 2-iodopropane shows two distinct signals, corresponding to the
two different chemical environments of the protons in the molecule.[1]

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~4.2 Septet 1H CH
~1.8 Doublet 6H CHs
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Table 1: *H NMR Data for 2-lodopropane.

The septet arises from the methine proton being split by the six equivalent protons of the two
methyl groups. Conversely, the doublet is a result of the six methyl protons being split by the

single methine proton. The 6:1 integration ratio of the signals is consistent with the number of
protons in each environment.[1]

3C NMR Spectroscopy

The carbon-13 NMR spectrum of 2-iodopropane displays two signals, indicating the presence
of two unique carbon environments in the molecule.[2]

Chemical Shift (d) ppm Assignment
~21.1 CH
~31.2 CHs

Table 2: 13C NMR Data for 2-lodopropane.[2]

The carbon atom bonded to the electronegative iodine atom (CH) is deshielded and appears at
a lower field, while the two equivalent methyl carbon atoms (CHs) are more shielded and
appear at a higher field.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2-iodopropane exhibits characteristic absorption bands corresponding to
the vibrational modes of its functional groups.

Wavenumber (cm—?) Vibration Type Functional Group
~2975 - 2845 Stretching C-H (sp?)

~1470 - 1370 Bending C-H

~1175 - 1140 Skeletal Vibration C-C-C

~870 Skeletal Vibration C-C-C

~500 Stretching C-l
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Table 3: Key IR Absorption Bands for 2-lodopropane.[3]

The prominent C-H stretching and bending vibrations are characteristic of alkanes. The C-I
stretching vibration is a key feature for identifying the presence of the iodo group.[3] The region
from approximately 1500 to 400 cm~t is known as the fingerprint region and is unique for each
molecule, allowing for definitive identification.[3]

Mass Spectrometry

The mass spectrum of 2-iodopropane provides information about its molecular weight and
fragmentation pattern.

m/z Relative Abundance Assignment

170 Moderate [M]* (Molecular lon)
127 Low [+

43 100% [CsH7]* (Base Peak)

Table 4: Major Peaks in the Mass Spectrum of 2-lodopropane.[4]

The molecular ion peak at m/z 170 confirms the molecular weight of 2-iodopropane.[5][6][7]
The base peak at m/z 43 corresponds to the stable isopropyl cation, formed by the loss of the
iodine atom.[4] This fragmentation is favored due to the relative weakness of the C-1 bond.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
o Accurately weigh 5-25 mg of 2-iodopropane for *H NMR or 20-50 mg for 13C NMR.[8][9]

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a
clean vial.[8][9]
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« Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5
mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

Instrumental Analysis:

e Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.[10]

» Shim the magnetic field to achieve homogeneity and optimize resolution.[10]

e For 3C NMR, a standard proton-decoupled pulse sequence is typically used.[10]
o Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

o Acquire the free induction decay (FID) and perform a Fourier transform to obtain the
spectrum.[10]

» Phase and baseline correct the spectrum.

o Reference the spectrum using the residual solvent peak or an internal standard like
tetramethylsilane (TMS) at 0 ppm.[10]

Attenuated Total Reflectance (ATR) Infrared (IR)
Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid
sample like 2-iodopropane.[11]

Instrumental Analysis:
o Ensure the ATR crystal (e.g., diamond) is clean.[12]

o Collect a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove contributions from the atmosphere (e.g., CO2, H20).[12]
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e Place a small drop of 2-iodopropane directly onto the center of the ATR crystal.[11][12]
e Acquire the sample spectrum.

o After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) and a soft, lint-free cloth.[11]

Mass Spectrometry (Electron lonization)

Sample Introduction:

For a volatile liquid like 2-iodopropane, direct injection or introduction via a gas chromatograph
(GC-MS) is common.

Instrumental Analysis:
e The sample is introduced into the high-vacuum source of the mass spectrometer.

« In the ionization chamber, the molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]*).

» The molecular ion and any fragment ions are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the different spectroscopic
techniques and the structural information they provide for 2-iodopropane.
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Figure 1: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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